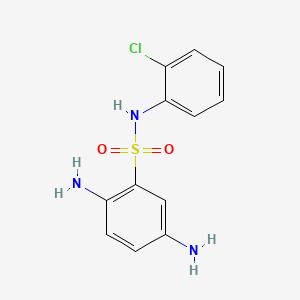
Ácido (Z)-2-(5-(4-(aliloxi)bencilideno)-4-oxo-2-tioxotiazolidin-3-il)pentanodioico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a useful research compound. Its molecular formula is C18H17NO6S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- “Ácido (Z)-2-(5-(4-(aliloxi)bencilideno)-4-oxo-2-tioxotiazolidin-3-il)pentanodioico” presenta una prometedora actividad anticancerígena. Los investigadores han explorado sus efectos sobre las líneas celulares tumorales, las vías de apoptosis y la regulación del ciclo celular . Se están llevando a cabo investigaciones adicionales sobre su mecanismo de acción y posibles aplicaciones clínicas.
- El cribado virtual basado en la estructura identificó este compuesto como un nuevo andamio para los inhibidores de la farnesiltransferasa (FTI). Estos inhibidores juegan un papel crucial en la terapia del cáncer al interrumpir la prenilación de proteínas, afectar las vías de señalización celular e inhibir el crecimiento tumoral . Los investigadores están optimizando los derivados para mejorar la actividad FTI.
- Los análogos de este compuesto, como los derivados de bencilidenometiloxazolona (BMO), exhiben propiedades de emisión inducida por agregación (AIE). Estos compuestos son valiosos para desarrollar sondas fluorescentes, biosensores y agentes de imagen. Los fluoróforos basados en BMO tienen aplicaciones en la imagen celular y el diagnóstico de enfermedades .
Propiedades Anticancerígenas
Inhibición de la Farnesiltransferasa
Sondas Fluorescentes y AIEgens
En resumen, este compuesto multifacético tiene un gran potencial en diversos campos científicos, desde la investigación del cáncer hasta la imagenología de fluorescencia. Su compleja estructura continúa inspirando estudios innovadores, y futuras investigaciones revelarán aplicaciones adicionales. 🌟
Mecanismo De Acción
Target of Action
The primary target of this compound is farnesyltransferase , an enzyme involved in the post-translational modification of proteins . This modification is crucial for the function of many proteins, including those involved in cell signaling and growth.
Mode of Action
The compound interacts with its target, farnesyltransferase, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the post-translational modification of proteins
Biochemical Pathways
The inhibition of farnesyltransferase affects several biochemical pathways. Most notably, it impacts the Ras signaling pathway , which plays a key role in cell growth and differentiation . By inhibiting farnesyltransferase, the compound disrupts the normal function of the Ras proteins, potentially leading to altered cell behavior.
Pharmacokinetics
Similar compounds have been shown to display excellent inhibition against their target enzymes , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins affected by the inhibition of farnesyltransferase. Given the enzyme’s role in protein modification, the compound’s action could potentially lead to a wide range of effects, including altered cell growth and differentiation .
Propiedades
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-2-9-25-12-5-3-11(4-6-12)10-14-16(22)19(18(26)27-14)13(17(23)24)7-8-15(20)21/h2-6,10,13H,1,7-9H2,(H,20,21)(H,23,24)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLRVNKPUKODV-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)

![2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide](/img/structure/B2475406.png)
![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)


![6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine](/img/structure/B2475415.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)
![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)
![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)


![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)
